molecular formula C4H7ClN2O3 B098717 Ethyl 3-(chloroformyl)carbazate CAS No. 15429-42-2

Ethyl 3-(chloroformyl)carbazate

Cat. No. B098717
CAS RN: 15429-42-2
M. Wt: 166.56 g/mol
InChI Key: OUYPEOIQRFGKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(chloroformyl)carbazate, also known as ECC, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a carbonyl compound with a chloroformyl group attached to a carbazole ring. ECC has been used in various fields of research, including medicinal chemistry, organic synthesis, and material science.

Mechanism Of Action

The mechanism of action of Ethyl 3-(chloroformyl)carbazate is not fully understood. However, it is believed that the chloroformyl group attached to the carbazole ring plays a crucial role in its activity. It is believed that the chloroformyl group can form hydrogen bonds with various biological molecules, leading to its biological activity.

Biochemical And Physiological Effects

Ethyl 3-(chloroformyl)carbazate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that Ethyl 3-(chloroformyl)carbazate exhibits antitumor, antiviral, and anti-inflammatory activity. Ethyl 3-(chloroformyl)carbazate has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. In vivo studies have shown that Ethyl 3-(chloroformyl)carbazate exhibits antitumor activity in various animal models.

Advantages And Limitations For Lab Experiments

Ethyl 3-(chloroformyl)carbazate has several advantages as a reagent in lab experiments. It is readily available, easy to handle, and has a high yield of synthesis. Ethyl 3-(chloroformyl)carbazate is also stable under various conditions, making it suitable for use in various chemical reactions. However, Ethyl 3-(chloroformyl)carbazate also has some limitations. It is toxic and requires careful handling. Ethyl 3-(chloroformyl)carbazate is also expensive compared to other reagents, making it less accessible to researchers.

Future Directions

There are several future directions for the use of Ethyl 3-(chloroformyl)carbazate in scientific research. One area of interest is the development of new antitumor agents using Ethyl 3-(chloroformyl)carbazate as a starting material. Another area of interest is the use of Ethyl 3-(chloroformyl)carbazate in the synthesis of new materials with unique properties. Ethyl 3-(chloroformyl)carbazate can also be used in the development of new drugs for the treatment of various diseases. Finally, Ethyl 3-(chloroformyl)carbazate can be used in the development of new analytical methods for the detection of various biological molecules.
Conclusion
In conclusion, Ethyl 3-(chloroformyl)carbazate is a unique chemical compound that has been widely used in scientific research. It has been used in various fields of research, including medicinal chemistry, organic synthesis, and material science. Ethyl 3-(chloroformyl)carbazate exhibits various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the use of Ethyl 3-(chloroformyl)carbazate in scientific research, including the development of new antitumor agents, the synthesis of new materials, and the development of new drugs.

Scientific Research Applications

Ethyl 3-(chloroformyl)carbazate has been widely used in scientific research due to its unique properties. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. Ethyl 3-(chloroformyl)carbazate has also been used as a reagent in the preparation of carbazoles, pyrazoles, and pyridazines. In medicinal chemistry, Ethyl 3-(chloroformyl)carbazate has been used as a starting material for the synthesis of various antitumor agents, antiviral agents, and anti-inflammatory agents.

properties

CAS RN

15429-42-2

Product Name

Ethyl 3-(chloroformyl)carbazate

Molecular Formula

C4H7ClN2O3

Molecular Weight

166.56 g/mol

IUPAC Name

ethyl N-(carbonochloridoylamino)carbamate

InChI

InChI=1S/C4H7ClN2O3/c1-2-10-4(9)7-6-3(5)8/h2H2,1H3,(H,6,8)(H,7,9)

InChI Key

OUYPEOIQRFGKLG-UHFFFAOYSA-N

SMILES

CCOC(=O)NNC(=O)Cl

Canonical SMILES

CCOC(=O)NNC(=O)Cl

Other CAS RN

15429-42-2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Phosgene (100 ml, 1.41 mole) was condensed into a 2 l flask and anhydrous diethyl ether (160 ml) was added. The solution was kept at 0° C. in an ice bath and ethyl carbazate (103 g, 1 mole) in anhydrous diethyl ether (800 ml) was added dropwise over a period of 3 hr to the stirred phosgene solution. Stirring was continued for 1 hr after the end of the addition and ether and excess phosgene were removed by distillation. The crude solid product was re-dissolved in warm anhydrous ether (800 ml) and filtered in a dry atmosphere to remove insoluble by-products. Evaporation of the filtrate gave 2-ethoxycarbonylhydrazinecarbonyl chloride (150 g, 90%) m.p. 78°-80° C. Recrystallisation of a sample from a mixture of anhydrous diethyl ether and petroleum ether (1:2.5) gave a colourless crystalline solid mp 82°-6° C. (Lit 78°-80° C.). The ir spectrum of the product was in agreement with the published spectrum.
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Synthesis routes and methods II

Procedure details

A one-liter flask is fitted with a gas-dispersion tube, a 500 ml dropping funnel, a stirrer and a condenser fitted with a drying tube. The gas-dispersion tube is connected to a laboratory tank of phosgene on a pan balance. Dry ether, 200 ml, is placed in the flask. The flask is cooled with an ice bath. Phosgene, 115 g (1.2 M) is run into the ether. Ethylcarbazate, 24 g (0.24 M), is added to 500 ml of ether and placed in the dropping funnel. The solution of ethylcarbazate is added slowly and when addition is complete, the reaction is allowed to stir overnight. The solution is filtered and the solvent and excess phosgene removed with a vacuum pump fitted with a dry-ice trap. The trapped phosgene is destroyed by addition to a mixture of NaHCO3 solution and ice. The product is a white powder which is redissolved in ether and filtered. The ether is evaporated resulting in a crystalline white solid weighing 38 g, mp 77°-80°.
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